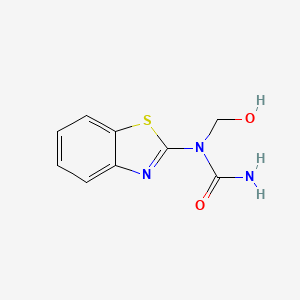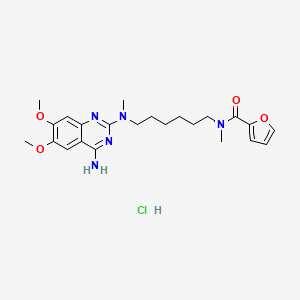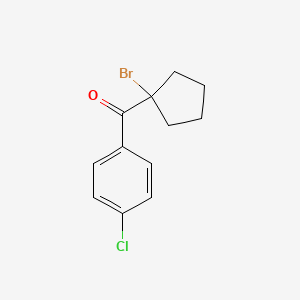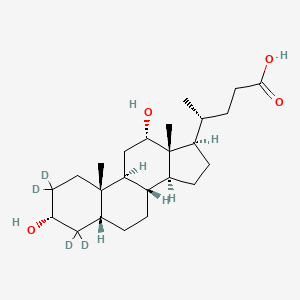
(S)-FTY-720 Phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-FTY-720 Phosphonate typically involves the introduction of a phosphonate group into the FTY-720 molecule. One common method is the Michaelis-Arbuzov reaction, where an alkyl halide reacts with a trialkyl phosphite to form the corresponding phosphonate ester. This reaction is often carried out under mild conditions using a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Michaelis-Arbuzov reaction. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: (S)-FTY-720 Phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
(S)-FTY-720 Phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular signaling pathways.
Medicine: Research focuses on its immunomodulatory properties and potential therapeutic applications in autoimmune diseases.
Industry: It is explored for use in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-FTY-720 Phosphonate involves its interaction with specific molecular targets. The compound is known to modulate sphingosine-1-phosphate receptors, which play a crucial role in immune cell trafficking. By binding to these receptors, this compound can alter the movement and function of immune cells, thereby exerting its immunomodulatory effects .
類似化合物との比較
Fingolimod (FTY-720): The parent compound of (S)-FTY-720 Phosphonate, known for its immunomodulatory properties.
Phosphonate Derivatives: Other phosphonate-containing compounds with similar chemical structures and biological activities.
Uniqueness: this compound is unique due to the presence of the phosphonate group, which enhances its chemical stability and biological activity compared to its parent compound, fingolimod. This modification allows for more targeted and effective interactions with molecular targets, making it a promising candidate for further research and development .
特性
CAS番号 |
1142015-10-8 |
|---|---|
分子式 |
C20H36NO4P |
分子量 |
385.485 |
IUPAC名 |
[(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1 |
InChIキー |
XDSPSYJWGHPIAZ-FQEVSTJZSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |
同義語 |
P-[(3S)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)


